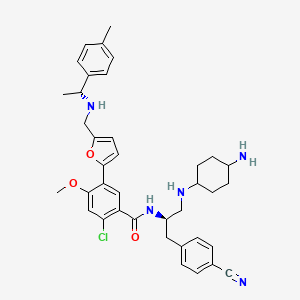

trans-BAY-850

Descripción

Propiedades

IUPAC Name |

N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44ClN5O3/c1-24-4-10-28(11-5-24)25(2)42-23-32-16-17-36(47-32)34-19-33(35(39)20-37(34)46-3)38(45)44-31(18-26-6-8-27(21-40)9-7-26)22-43-30-14-12-29(41)13-15-30/h4-11,16-17,19-20,25,29-31,42-43H,12-15,18,22-23,41H2,1-3H3,(H,44,45)/t25-,29?,30?,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSISGUIVBKDTQO-JLXKDNNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)NC(CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)N[C@H](CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of trans-BAY-850 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase Family AAA Domain-Containing Protein 2 (ATAD2). Its mechanism of action is distinct from traditional bromodomain inhibitors, involving the induction of ATAD2 bromodomain dimerization, which prevents its interaction with acetylated histones on chromatin.[1][2][3] This disruption of ATAD2 function has significant consequences in cancer cells, particularly in ovarian cancer, where it leads to the downregulation of key cell cycle-associated genes, resulting in cell cycle arrest and apoptosis.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of trans-BAY-850, detailing its biochemical and cellular activities, the downstream signaling pathways it affects, and the experimental protocols used to elucidate its function.

Introduction to ATAD2 in Cancer

ATAD2 is an epigenetic reader protein that has been identified as a promising therapeutic target in various cancers.[4][6] It functions as a transcriptional co-activator for several oncogenes, including c-Myc and E2F1.[6][7] Overexpression of ATAD2 is correlated with poor prognosis in multiple tumor types, including ovarian, breast, and lung cancer.[4][8][9] The ATAD2 protein contains a bromodomain, which recognizes and binds to acetylated lysine residues on histone tails, a key mechanism for its recruitment to chromatin and subsequent regulation of gene expression.[4][7]

Biochemical Mechanism of Action of trans-BAY-850

trans-BAY-850 is a small molecule inhibitor that targets the ATAD2 bromodomain with high potency and selectivity.[1][2][3] Unlike conventional inhibitors that occupy the acetyl-lysine binding pocket, trans-BAY-850 has a unique mode of action that involves inducing the dimerization of the ATAD2 bromodomain.[2][3] This induced dimerization sterically hinders the binding of the bromodomain to acetylated histones, effectively displacing ATAD2 from chromatin.

Binding Affinity and Inhibitory Potency

The potency of trans-BAY-850 has been quantified through various biochemical and biophysical assays. The table below summarizes the key quantitative data.

| Assay Type | Target | Parameter | Value | Reference |

| TR-FRET | ATAD2 BD - Monoacetylated H4 Peptide | IC50 | 166 nM | [2] |

| TR-FRET | ATAD2 BD - Tetra-acetylated H4 Peptide | IC50 | 22 nM | [2] |

| AlphaScreen | ATAD2 BD - Tetra-acetylated H4 Peptide | IC50 | 157 nM | [2][3] |

| BROMOscan | ATAD2 BD | Kd | 115 nM | [2][3] |

| Microscale Thermophoresis (MST) | GST-ATAD2 | Kd | 85 nM | [2] |

| Thermal Shift Assay (TSA) | ATAD2 BD | ΔTm at 100 µM | 13.9°C | [1] |

Selectivity Profile

trans-BAY-850 exhibits high selectivity for the ATAD2 bromodomain over other bromodomain families. In a BROMOscan panel, no significant binding was observed for other bromodomains at a concentration of 10 µM.[1]

Inactive Control Compound: BAY-460

To validate the on-target effects of trans-BAY-850, an inactive stereoisomer, BAY-460, is often used as a negative control. BAY-460 shows significantly reduced potency against ATAD2.

| Assay Type | Target | Parameter | Value | Reference |

| HTRF | ATAD2 | IC50 | 16 µM | [1] |

| BROMOscan | ATAD2 | Activity | No activity at 10 µM | [1] |

| Native Mass Spectrometry | ATAD2 | Binding | No binding to monomeric or dimeric ATAD2 | [2][3] |

| FRAP | GFP-ATAD2 in MCF7 cells | Recovery t1/2 | No significant effect | [2] |

Cellular Mechanism of Action in Ovarian Cancer

In ovarian cancer cells, the inhibition of ATAD2 by trans-BAY-850 leads to significant anti-proliferative effects.[4][5] This is primarily achieved through the induction of cell cycle arrest and apoptosis.

Downregulation of Centromere Regulatory Genes

Transcriptome analysis of ovarian cancer cell lines (PA-1 and SK-OV3) treated with trans-BAY-850 revealed a predominant downregulation of genes encoding centromere proteins (CENPs), with a particularly strong effect on Centromere Protein E (CENPE).[4] CENPE is a kinesin-like motor protein essential for chromosome congression and segregation during mitosis.

Cell Cycle Arrest and Apoptosis

The downregulation of CENPE and other centromeric proteins upon ATAD2 inhibition disrupts proper mitotic progression, leading to cell cycle arrest and subsequent apoptosis.[4][5]

-

Cell Cycle Analysis: Treatment of ovarian cancer cells with trans-BAY-850 leads to an accumulation of cells in the G2/M phase of the cell cycle.

-

Apoptosis Induction: A significant increase in the apoptotic cell population is observed following treatment with trans-BAY-850.

The following table will summarize the quantitative data on cell cycle arrest and apoptosis. (Note: Specific percentages will be included upon finding the supplementary data of the Guruvaiah et al., 2023 study).

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic Cells (%) | Reference |

| PA-1 | Vehicle (DMSO) | Data Pending | Data Pending | Data Pending | Data Pending | [4][5][10] |

| PA-1 | BAY-850 (5 µM) | Data Pending | Data Pending | Data Pending | Data Pending | [4][5][10] |

| SK-OV3 | Vehicle (DMSO) | Data Pending | Data Pending | Data Pending | Data Pending | [4][5][10] |

| SK-OV3 | BAY-850 (5 µM) | Data Pending | Data Pending | Data Pending | Data Pending | [4][5][10] |

Signaling Pathway

The proposed signaling pathway for the action of trans-BAY-850 in ovarian cancer cells is initiated by the direct inhibition of ATAD2, leading to downstream effects on gene expression and cellular fate.

Caption: Signaling pathway of trans-BAY-850 in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of trans-BAY-850.

Biochemical Assays

This assay measures the displacement of a fluorescently labeled acetylated histone peptide from the ATAD2 bromodomain by an inhibitor.

-

Reagents:

-

GST-tagged ATAD2 bromodomain

-

Biotinylated mono- or tetra-acetylated histone H4 peptide

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

-

Procedure:

-

Add assay buffer, GST-ATAD2, and biotinylated peptide to a 384-well plate.

-

Add serial dilutions of trans-BAY-850 or control compound.

-

Incubate for 60 minutes at room temperature.

-

Add a mixture of Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).

-

Calculate the ratio of acceptor to donor fluorescence and plot against inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the TR-FRET assay.

This bead-based proximity assay also measures the inhibition of the ATAD2-histone peptide interaction.

-

Reagents:

-

GST-tagged ATAD2 bromodomain

-

Biotinylated tetra-acetylated histone H4 peptide

-

Glutathione-coated Donor beads

-

Streptavidin-coated Acceptor beads

-

Assay Buffer

-

-

Procedure:

-

Incubate GST-ATAD2 with Glutathione Donor beads.

-

In a separate reaction, incubate biotinylated peptide with Streptavidin Acceptor beads.

-

In a 384-well plate, add the ATAD2-Donor bead complex, serial dilutions of trans-BAY-850, and then the peptide-Acceptor bead complex.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal against inhibitor concentration to determine the IC50 value.

-

Cellular Assays

This live-cell imaging technique measures the mobility of ATAD2 in the nucleus and its displacement from chromatin by trans-BAY-850.

-

Cell Line and Transfection:

-

MCF7 cells are transiently transfected with a plasmid encoding a GFP-tagged full-length ATAD2.

-

-

Procedure:

-

Seed transfected cells on glass-bottom dishes.

-

Treat cells with 1 µM trans-BAY-850 or vehicle control for a specified time.

-

Mount the dish on a confocal microscope equipped for live-cell imaging.

-

Acquire pre-bleach images of a selected nucleus.

-

Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.

-

Acquire a time-lapse series of images of the bleached region to monitor fluorescence recovery.

-

Analyze the fluorescence intensity in the ROI over time to calculate the half-maximal recovery time (t1/2) and the mobile fraction. A faster t1/2 indicates displacement from chromatin.

-

Caption: Workflow for the FRAP experiment.

This flow cytometry-based assay quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Lines: PA-1 and SK-OV3 ovarian cancer cells.

-

Procedure:

-

Treat cells with 5 µM trans-BAY-850 or vehicle for 48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

-

This flow cytometry assay detects and quantifies apoptotic cells.

-

Cell Lines: PA-1 and SK-OV3 ovarian cancer cells.

-

Procedure:

-

Treat cells with 5 µM trans-BAY-850 or vehicle for 48 hours.

-

Harvest the cells and culture supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentages of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion

trans-BAY-850 is a valuable chemical probe with a unique mechanism of action that targets the ATAD2 bromodomain. Its ability to induce ATAD2 dimerization and subsequent displacement from chromatin provides a powerful tool to study the biological functions of ATAD2. In the context of ovarian cancer, the inhibition of ATAD2 by trans-BAY-850 leads to the downregulation of critical centromere-associated genes, resulting in mitotic disruption, cell cycle arrest, and apoptosis. This detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, underscores the potential of targeting ATAD2 as a therapeutic strategy in oncology.

References

- 1. BAY-850 | Structural Genomics Consortium [thesgc.org]

- 2. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. magnusconferences.com [magnusconferences.com]

- 6. mdpi.com [mdpi.com]

- 7. bayer.com [bayer.com]

- 8. ATAD2 is Highly Expressed in Ovarian Carcinomas and Indicates Poor Prognosis [journal.waocp.org]

- 9. journal.waocp.org [journal.waocp.org]

- 10. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of trans-BAY-850: A Technical Guide to a Novel ATAD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of trans-BAY-850, a potent and highly selective chemical probe for the ATPase family AAA domain-containing protein 2 (ATAD2). ATAD2 is an epigenetic reader protein that has emerged as a promising therapeutic target in oncology due to its overexpression in numerous cancers and its association with poor patient prognosis.

Introduction: ATAD2 as an Oncogenic Target

ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is a multifaceted protein that plays a critical role in chromatin dynamics and gene transcription.[1][2][3] It contains two key functional domains: an N-terminal AAA+ ATPase domain and a C-terminal bromodomain.[1][4] The bromodomain functions as an epigenetic "reader," specifically recognizing and binding to acetylated lysine residues on histone tails.[5][6][7] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters.

ATAD2 has been identified as a coactivator for several key oncogenic transcription factors, including c-Myc, E2F, androgen receptor (AR), and estrogen receptor (ERα).[1][8][9] Its overexpression has been linked to the progression of various cancers, including breast, prostate, and lung cancer, by promoting cell proliferation and inhibiting apoptosis.[1][3][10] Given its pivotal role in driving tumor growth, ATAD2 has become an attractive target for therapeutic intervention. However, the development of potent and selective inhibitors has been challenging.[8]

Discovery of trans-BAY-850: A DNA-Encoded Library Approach

trans-BAY-850 was identified through a sophisticated DNA-encoded library (DEL) screening process.[8][11][12] This technology allows for the screening of vast chemical libraries against a target protein. The process led to the discovery of a novel chemical scaffold with inhibitory activity against the ATAD2 bromodomain. Subsequent hit-to-lead optimization efforts resulted in the identification of trans-BAY-850 as a potent and highly selective ATAD2 inhibitor.[13] An inactive diastereomer, cis-BAY-460, was also synthesized to serve as a negative control for biological experiments.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for trans-BAY-850 and its inactive control, cis-BAY-460.

Table 1: Biochemical and Biophysical Characterization of trans-BAY-850

| Assay Type | Target/Ligand | trans-BAY-850 | cis-BAY-460 | Reference |

| TR-FRET | ATAD2 BD + Mono-acetylated H4 Peptide | IC₅₀ = 166 nM | Inactive | [8] |

| ATAD2 BD + Tetra-acetylated H4 Peptide | IC₅₀ = 22 nM | Inactive | [8] | |

| Alphascreen | ATAD2 BD + Tetra-acetylated H4 Peptide | IC₅₀ = 157 nM | Inactive | [8] |

| BROMOscan | ATAD2 BD | Kᴅ = 115 nM | No Activity | [8] |

| Microscale Thermophoresis (MST) | GST-ATAD2 BD | Kᴅ = 85 nM | - | [8][12] |

| Thermal Shift Assay (TSA) | Untagged ATAD2 BD (at 25 µM) | ΔTm = +5.2 °C | No Shift | [8] |

Table 2: Cellular Activity of trans-BAY-850

| Assay Type | Cell Line | Metric | Result (trans-BAY-850) | Reference |

| Fluorescence Recovery After Photobleaching (FRAP) | MCF7 (expressing GFP-ATAD2) | Half Recovery Time (t₁/₂) | Decreased at 1 µM | [8] |

| Cell Proliferation Assay | Various Cancer Cell Lines | GI₅₀ | Single-digit µM range | [8] |

Table 3: Selectivity Profile of trans-BAY-850

| Assay Panel | Number of Targets | Result (trans-BAY-850 at 10 µM) | Reference |

| Bromodomain Panel (TSA) | Multiple | No thermal stabilization observed for other bromodomains | [8] |

| Kinase Panel | 354 | No significant inhibitory activity | [8] |

| GPCR Panel | Multiple | Modest effects only at high concentrations | [8] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of a compound to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide.

-

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium chelate) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g., APC) conjugated to streptavidin. When the tagged ATAD2 bromodomain binds to a biotinylated acetylated histone peptide, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

-

Protocol:

-

Recombinant GST-tagged ATAD2 bromodomain is incubated with a biotinylated mono- or tetra-acetylated histone H4 peptide.

-

Serial dilutions of the test compound (e.g., trans-BAY-850) are added to the mixture.

-

Europium-labeled anti-GST antibody and streptavidin-APC are added.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The FRET signal is measured using a suitable plate reader, and IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.[8]

-

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand in solution.

-

Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement. This change is used to determine the binding affinity (Kᴅ).

-

Protocol:

-

The target protein (e.g., GST-ATAD2) is fluorescently labeled.

-

A constant concentration of the labeled protein is mixed with varying concentrations of the unlabeled ligand (trans-BAY-850).

-

The samples are loaded into glass capillaries.

-

An infrared laser is used to create a precise temperature gradient within the capillaries.

-

The movement of the fluorescently labeled protein is monitored, and the change in thermophoresis is plotted against the ligand concentration to determine the Kᴅ.[8][12]

-

Thermal Shift Assay (TSA)

TSA is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

-

Principle: The assay monitors the unfolding of a protein as the temperature is gradually increased. A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein is used. As the protein unfolds, the fluorescence signal increases.

-

Protocol:

-

The purified ATAD2 bromodomain is mixed with SYPRO Orange dye.

-

Increasing concentrations of the test compound are added to the protein-dye mixture.

-

The samples are heated in a real-time PCR instrument with a temperature ramp.

-

Fluorescence intensity is measured at each temperature point.

-

The melting temperature (Tm) is determined from the inflection point of the melting curve. The change in Tm (ΔTm) in the presence of the compound indicates binding and stabilization.[8]

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules inside living cells, providing evidence of target engagement.

-

Principle: A specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-ATAD2) is photobleached using a high-intensity laser. The rate at which fluorescence recovers in the bleached region is a measure of the mobility of the fluorescent protein. An effective inhibitor that displaces the protein from a less mobile fraction (e.g., chromatin-bound) will increase its mobility and thus the rate of fluorescence recovery.

-

Protocol:

-

MCF7 cells are transfected with a plasmid encoding for full-length GFP-tagged ATAD2.

-

Cells are treated with the test compound (e.g., 1 µM trans-BAY-850) or vehicle control.

-

A defined region of interest within the nucleus is photobleached.

-

The recovery of fluorescence in the bleached region is monitored over time using time-lapse microscopy.

-

The half-recovery time (t₁/₂) is calculated from the fluorescence recovery curve. A decrease in t₁/₂ indicates displacement of the protein from chromatin.[8]

-

Visualizations: Pathways and Mechanisms

The following diagrams illustrate key concepts related to ATAD2 function and the discovery and mechanism of action of trans-BAY-850.

Caption: ATAD2 integrates with key oncogenic signaling pathways.

Caption: Workflow for the discovery of trans-BAY-850.

Caption: trans-BAY-850 induces dimerization, blocking histone binding.

Mechanism of Action: An Unprecedented Approach

Unlike conventional bromodomain inhibitors that compete for the acetyl-lysine binding pocket, trans-BAY-850 exhibits a novel and unusual mode of action.[8][13] Biophysical analyses, including native mass spectrometry, revealed that trans-BAY-850 induces the dimerization of the ATAD2 bromodomain.[8][12] This induced dimerization prevents the bromodomain from engaging with its natural ligand, acetylated histones, and subsequently displaces ATAD2 from chromatin within cells, as demonstrated by FRAP assays.[8] This unique mechanism is responsible for its high selectivity for ATAD2 over other bromodomain-containing proteins.

Conclusion and Future Directions

trans-BAY-850 is a groundbreaking chemical probe that has been instrumental in elucidating the cellular functions of the ATAD2 bromodomain. Its discovery through a DNA-encoded library screen, coupled with its unique dimerization-inducing mechanism of action, sets it apart from traditional bromodomain inhibitors.[8] While trans-BAY-850 itself shows only modest antiproliferative effects, its high potency and exquisite selectivity make it an invaluable tool for target validation and for exploring the complex biology of ATAD2 in cancer.[8][14] The development of trans-BAY-850 paves the way for future therapeutic strategies targeting ATAD2, such as the development of proteolysis-targeting chimeras (PROTACs), which could leverage the binding moiety of trans-BAY-850 to induce the degradation of the entire ATAD2 protein.

References

- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging oncogene ATAD2: Signaling cascades and therapeutic initiatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. edelris.com [edelris.com]

- 14. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

trans-BAY-850 and its Role in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic regulation is a cornerstone of gene expression control, and its dysregulation is a hallmark of numerous diseases, including cancer. The ATPase Family AAA Domain-Containing 2 (ATAD2) protein is an epigenetic reader that has emerged as a significant target in oncology due to its frequent overexpression in various tumors and its correlation with poor patient prognosis.[1] This technical guide provides an in-depth exploration of trans-BAY-850, a potent and highly selective chemical probe for the ATAD2 bromodomain. We delve into its unique mechanism of action, present comprehensive quantitative data on its biochemical and cellular activity, detail key experimental protocols for its characterization, and visualize its impact on cellular pathways. This document serves as a comprehensive resource for researchers investigating ATAD2 biology and for professionals in drug development exploring novel epigenetic modulators.

Introduction to ATAD2 in Epigenetics

Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[2][3] These modifications, such as DNA methylation and histone modifications, are crucial for normal development and cellular function.[4][5] The "readers" of these epigenetic marks, such as bromodomain-containing proteins, are critical for translating the epigenetic code into functional outcomes.

ATAD2 is a multidomain protein that acts as an epigenetic regulator and transcriptional cofactor.[1] Its bromodomain (BD) is a conserved structural motif that recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the protein to chromatin.[1][6] ATAD2 has been implicated as a cofactor for several key oncogenic transcription factors, including MYC, ERα, and E2F, and plays a role in DNA replication.[1] Given its strong association with cancer progression, the development of specific inhibitors to probe its function and validate it as a therapeutic target has been a significant goal.[7]

trans-BAY-850: A Novel ATAD2 Bromodomain Inhibitor

trans-BAY-850 (hereafter referred to as BAY-850) was identified through a DNA-encoded library screen as a potent and isoform-selective inhibitor of the ATAD2 bromodomain.[1][8] Unlike conventional bromodomain inhibitors that act as competitive antagonists at the acetyl-lysine binding site, BAY-850 possesses a novel and unusual mode of action.

Unique Mechanism of Action: Induced Dimerization

The defining characteristic of BAY-850 is its ability to specifically induce the dimerization of the ATAD2 bromodomain.[1][9] This compound-induced dimerization prevents the bromodomain from interacting with its natural ligands, acetylated histones, and consequently displaces ATAD2 from chromatin within cells.[1][6] This unique mechanism confers exceptional selectivity for ATAD2 over other bromodomains, including the closely related ATAD2B.[10]

The dimerization effect has been confirmed through multiple biophysical techniques, including native mass spectrometry and analytical size exclusion chromatography (SEC), which showed a clear compound-induced shift from an ATAD2 monomer to a dimer form.[1][9]

Quantitative Data and Potency

BAY-850 has been extensively characterized using a variety of biochemical and cellular assays to determine its potency, selectivity, and cellular activity. The quantitative data are summarized below.

Table 1: Biochemical Potency of BAY-850 Against ATAD2

| Assay Type | Ligand/Peptide | Endpoint | Value (nM) | Reference(s) |

| TR-FRET | Mono-acetylated Histone H4 | IC₅₀ | 166 | [1][11][12] |

| TR-FRET | Tetra-acetylated Histone H4 | IC₅₀ | 22 | [1][10][11] |

| AlphaScreen | Tetra-acetylated Histone H4 | IC₅₀ | 157 | [1][12] |

| BROMOscan® | Displacement Assay | Kd | 115 - 120 | [1][12][13] |

| MicroScale Thermophoresis (MST) | Kd | 84.9 | [13] |

Table 2: Cellular Activity and Selectivity of BAY-850

| Assay/Target Panel | Metric/Observation | Value/Result | Reference(s) |

| Fluorescence Recovery After Photobleaching (FRAP) | Concentration for maximal on-target activity in MCF7 cells | 1 µM | [1][10][13] |

| BROMOscan® (Selectivity Panel) | Activity against 32 other bromodomains (including ATAD2B) at 1 µM | No significant inhibition | [10] |

| Kinase Panel (354 kinases) | Inhibitory activity | No significant inhibition | [1][10][11] |

| GPCR Panel (25 GPCRs) | Activity at high concentrations | Only modest effects | [1][10][11] |

| Thermal Shift Assay (TSA) | Thermal stabilization of ATAD2 (at 100 µM) | ΔT = 13.9°C | [13] |

Table 3: Antiproliferative Effects of BAY-850 in Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | Value (µM) | Reference(s) |

| PA-1 | Ovarian Cancer | IC₅₀ | ~5 | [7][10] |

| SK-OV3 | Ovarian Cancer | IC₅₀ | ~5 | [7][10] |

| MCF7 | Breast Cancer | GI₅₀ | >10 | [1] |

| MDA-MB-231 | Breast Cancer | GI₅₀ | >10 | [1] |

Note: While potent in biochemical and cellular target engagement assays, the antiproliferative effects of BAY-850 are observed at higher concentrations, and studies have noted a disconnect between ATAD2 bromodomain inhibition and cytotoxicity in some cell lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize BAY-850.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding competition between BAY-850 and an acetylated histone peptide for the ATAD2 bromodomain.

-

Principle: A donor fluorophore (e.g., on an anti-tag antibody binding to tagged ATAD2) and an acceptor fluorophore (e.g., on the biotinylated histone peptide bound by streptavidin-acceptor) are brought into proximity by the protein-peptide interaction, resulting in a FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant GST-tagged ATAD2 bromodomain is incubated with a biotinylated histone H4 peptide (either mono- or tetra-acetylated).

-

Serial dilutions of BAY-850 or a control compound are added to the mixture.

-

A Europium-labeled anti-GST antibody (donor) and Streptavidin-d2 (acceptor) are added.

-

After incubation (e.g., 1-2 hours at room temperature), the fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the signals is calculated and plotted against the compound concentration to determine the IC₅₀ value.[1]

-

Fluorescence Recovery After Photobleaching (FRAP)

This live-cell imaging technique measures the mobility of fluorescently-tagged proteins and is used to confirm target engagement in a cellular context.

-

Principle: A fluorescently-tagged protein (e.g., GFP-ATAD2) is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate at which fluorescence recovers in that region is measured. This recovery is due to the movement of unbleached proteins into the bleached area. Inhibition of chromatin binding by BAY-850 increases the mobile fraction of ATAD2, leading to a faster recovery time.

-

Protocol Outline:

-

Cells (e.g., MCF7) are transfected with a plasmid encoding GFP-tagged full-length ATAD2.

-

Transfected cells are treated with BAY-850 (e.g., 1 µM) or a vehicle control for a specified time.

-

Cells are imaged using a confocal microscope. A defined region of interest (ROI) in the nucleus is photobleached.

-

A time-lapse series of images is acquired to monitor the recovery of fluorescence in the ROI.

-

The fluorescence intensity in the ROI over time is quantified and used to calculate the half-maximal recovery time (t₁/₂) and the mobile fraction of the protein.[1][9]

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in metabolically active (viable) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cells (e.g., PA-1, SK-OV3) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of BAY-850 for a set period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated (e.g., 2-4 hours) to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to vehicle-treated control cells, and IC₅₀ values are determined.[7]

-

Signaling Pathways and Cellular Consequences of ATAD2 Inhibition

Inhibition of ATAD2 by BAY-850 has been shown to have significant downstream effects on cancer cells, particularly in contexts where ATAD2 is a key driver of malignancy.

In ovarian cancer models, treatment with BAY-850 suppressed cancer cell growth and metastasis both in vitro and in vivo.[7] Transcriptome profiling of ovarian cancer cells treated with BAY-850 revealed that ATAD2 inhibition predominantly alters the expression of genes involved in centromere regulation, with a particularly strong effect on Centromere Protein E (CENPE).[6] The subsequent downregulation of CENPE leads to cell-cycle arrest and the induction of apoptosis, providing a mechanistic link between ATAD2 inhibition and the observed anti-cancer effects.[7]

While BAY-850 treatment clearly impacts these pathways, some studies have also reported a disconnect between ATAD2 bromodomain engagement and broad effects on previously identified ATAD2 target genes, suggesting the context and cellular environment are critical determinants of the downstream transcriptional consequences.[1]

Conclusion and Future Directions

trans-BAY-850 is a groundbreaking chemical probe that has been instrumental in dissecting the biological functions of the ATAD2 bromodomain. Its unique dimer-inducing mechanism of action provides an exceptional level of selectivity, making it a valuable tool for target validation studies.[1][8] Through the use of BAY-850, research has confirmed the role of ATAD2 in driving ovarian cancer progression and identified downstream effectors like CENPE.[7]

While the cytotoxic effects of BAY-850 are not universally correlated with its biochemical potency across all cancer types, its ability to suppress tumor growth and metastasis in specific contexts highlights the therapeutic potential of targeting ATAD2.[1][7] Future research should focus on:

-

Identifying biomarkers to predict sensitivity to ATAD2 inhibition.

-

Further elucidating the full spectrum of ATAD2-dependent transcriptional programs in different cancer types.

-

Exploring combination therapies where BAY-850 or next-generation ATAD2 inhibitors could synergize with other anti-cancer agents.

This guide provides a solid foundation for researchers aiming to leverage BAY-850 in their studies and for drug developers seeking to advance the next wave of epigenetic therapies.

References

- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trials with ‘epigenetic’ drugs: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trials with 'epigenetic' drugs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epigenetics-targeted drugs: current paradigms and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA methylation and histone modifications are associated with repression of the inhibin α promoter in the rat corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. edelris.com [edelris.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. caymanchem.com [caymanchem.com]

- 11. BAY-850 (BAY850) | ATAD2 inhibitor | Probechem Biochemicals [probechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. BAY-850 | Structural Genomics Consortium [thesgc.org]

An In-depth Technical Guide to trans-BAY-850: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase Family AAA Domain-Containing Protein 2 (ATAD2).[1][2] ATAD2 is an epigenetic reader protein that has been implicated as a co-activator for several oncogenic transcription factors, including MYC, E2F, and androgen and estrogen receptors.[3][4][5] Its overexpression is correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[3][5] trans-BAY-850 distinguishes itself through its novel chemical structure and an unusual mode of action, which involves the induction of ATAD2 bromodomain dimerization.[6] This technical guide provides a comprehensive overview of the structure, properties, and biological activity of trans-BAY-850, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

trans-BAY-850 is a complex small molecule with the IUPAC name 4-((1R,4r)-4-((2S)-2-(2-chloro-5-(5-(((S)-1-(p-tolyl)ethyl)amino)methyl)furan-2-yl)-4-methoxybenzamido)-3-(4-cyanophenyl)propylamino)cyclohexyl)amine. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | 4-((1R,4r)-4-((2S)-2-(2-chloro-5-(5-(((S)-1-(p-tolyl)ethyl)amino)methyl)furan-2-yl)-4-methoxybenzamido)-3-(4-cyanophenyl)propylamino)cyclohexyl)amine |

| SMILES | Cc1ccc(cc1)--INVALID-LINK--NCc2oc(cc2)c3cc(c(Cl)cc3OC)C(=O)N--INVALID-LINK--CN[C@H]5CC--INVALID-LINK--N |

| Molecular Formula | C₃₈H₄₄ClN₅O₃ |

| Molecular Weight | 654.24 g/mol |

A summary of the known physicochemical properties of trans-BAY-850 is provided in the table below.

| Property | Value | Reference |

| logD (pH 7.4) | 2.9 | [2] |

| Aqueous Solubility (pH 7.4) | >500 µg/mL | [2] |

| Permeability (Caco-2) | Moderate | [1] |

Biological Activity and Mechanism of Action

trans-BAY-850 is a potent inhibitor of the ATAD2 bromodomain, preventing its interaction with acetylated histones.[1] This activity is highly selective for ATAD2 over other bromodomain-containing proteins, as well as a broad panel of kinases and G-protein coupled receptors (GPCRs).[1]

Quantitative In Vitro Potency and Binding Affinity

The inhibitory potency and binding affinity of trans-BAY-850 for the ATAD2 bromodomain have been characterized using various biochemical and biophysical assays.

| Assay | Parameter | Value (nM) | Reference |

| TR-FRET (mono-acetylated H4 peptide) | IC₅₀ | 166 | [1][6] |

| TR-FRET (tetra-acetylated H4 peptide) | IC₅₀ | 22 | [1][6] |

| Alphascreen (tetra-acetylated H4 peptide) | IC₅₀ | 157 | [1] |

| BROMOscan | Kₐ | 115 | [1] |

| Microscale Thermophoresis (MST) | Kₐ | 85 | [1] |

Selectivity Profile

trans-BAY-850 exhibits exceptional selectivity for the ATAD2 bromodomain. In a comprehensive BROMOscan panel, it showed no significant binding to other bromodomains at a concentration of 10 µM.[2] Similarly, it displayed no inhibitory activity against a panel of 354 kinases and had only modest effects on a few GPCRs at high concentrations.[1]

Unique Mechanism of Action: Induction of ATAD2 Dimerization

A key distinguishing feature of trans-BAY-850 is its ability to induce the dimerization of the ATAD2 bromodomain.[6] This was confirmed by native mass spectrometry and size-exclusion chromatography.[6] This induced dimerization is thought to be the basis for its inhibitory activity, preventing the binding of the bromodomain to acetylated histones on the chromatin.

ATAD2 Signaling Pathways

ATAD2 functions as a crucial co-activator in several pro-oncogenic signaling pathways. By inhibiting ATAD2, trans-BAY-850 can modulate the activity of these pathways.

Rb/E2F-c-Myc Pathway

ATAD2 is a direct target of the E2F transcription factor and acts as a co-activator for both E2F and c-Myc, promoting the expression of genes involved in cell cycle progression and proliferation.[3][5][7]

PI3K/AKT Pathway

ATAD2 has been shown to promote cell proliferation in certain cancers, such as lung adenocarcinoma, through the PI3K/AKT signaling pathway.[4][8]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize trans-BAY-850.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of trans-BAY-850 to inhibit the binding of the ATAD2 bromodomain to an acetylated histone peptide.

Materials:

-

ATAD2A protein (e.g., BPS Bioscience, Cat. No. 31121)

-

BET Bromodomain Ligand (acetylated peptide)

-

Tb-labeled donor (e.g., anti-GST-Tb)

-

Dye-labeled acceptor (e.g., biotinylated peptide and streptavidin-dye)

-

3x BRD TR-FRET Assay Buffer 1

-

384-well low-volume microtiter plate

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare 1x BRD TR-FRET Assay Buffer 1 by diluting the 3x stock with distilled water.

-

Prepare a serial dilution of trans-BAY-850 in 1x assay buffer.

-

To each well of the 384-well plate, add 2.5 µL of the trans-BAY-850 dilution (or buffer for controls).

-

Add 2.5 µL of a 4x solution of the acetylated histone peptide ligand to each well.

-

Add 2.5 µL of a 4x solution of the Tb-labeled donor and dye-labeled acceptor mix to each well.

-

Initiate the reaction by adding 2.5 µL of a 4x solution of ATAD2A protein to each well.

-

Incubate the plate at room temperature for 120 minutes, protected from light.

-

Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the concentration of trans-BAY-850 to determine the IC₅₀ value.[1]

BROMOscan™ Assay

This competitive binding assay is used to determine the dissociation constant (Kₐ) of trans-BAY-850 for a panel of bromodomains.

Principle: The BROMOscan technology utilizes a competition experiment between the test compound and an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain captured on the solid support is quantified by qPCR.

General Procedure (as performed by a service provider like Eurofins Discovery):

-

A DNA-tagged ATAD2 bromodomain is incubated with a serial dilution of trans-BAY-850.

-

The mixture is then added to a well containing an immobilized ligand that binds to the ATAD2 bromodomain.

-

After an incubation period to allow for binding competition, the well is washed to remove unbound components.

-

The amount of DNA-tagged ATAD2 bound to the immobilized ligand is quantified using qPCR.

-

The results are plotted as the percentage of remaining bound bromodomain versus the concentration of trans-BAY-850 to calculate the Kₐ.[2][9]

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between trans-BAY-850 and ATAD2 in solution.

Materials:

-

Fluorescently labeled ATAD2 protein (target)

-

trans-BAY-850 (ligand)

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST capillaries

-

MST instrument (e.g., NanoTemper Monolith)

Procedure:

-

Prepare a stock solution of fluorescently labeled ATAD2 at a constant concentration in MST buffer.

-

Prepare a serial dilution of trans-BAY-850 in MST buffer.

-

Mix the labeled ATAD2 solution with each dilution of trans-BAY-850 in a 1:1 ratio.

-

Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the labeled ATAD2 in the MST instrument.

-

The change in thermophoresis upon binding of trans-BAY-850 is plotted against the ligand concentration to determine the Kₐ.[10][11]

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is used to assess the thermal stability of ATAD2 in the presence of trans-BAY-850, providing an indication of binding.

Materials:

-

Purified ATAD2 protein

-

trans-BAY-850

-

SYPRO Orange dye

-

TSA buffer

-

Real-time PCR instrument

Procedure:

-

Prepare a master mix containing ATAD2 protein and SYPRO Orange dye in TSA buffer.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add a serial dilution of trans-BAY-850 to the wells.

-

Seal the plate and place it in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C) while monitoring the fluorescence of the SYPRO Orange dye.

-

As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

-

A shift in the Tm in the presence of trans-BAY-850 indicates binding and stabilization of the protein.[12][13][14]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to measure the mobility of fluorescently tagged proteins in living cells. In the context of trans-BAY-850, it is used to assess the displacement of ATAD2 from chromatin.

Materials:

-

Cells expressing fluorescently tagged ATAD2 (e.g., GFP-ATAD2)

-

trans-BAY-850

-

Confocal microscope with FRAP capabilities

Procedure:

-

Culture the cells expressing GFP-ATAD2 on a suitable imaging dish.

-

Treat the cells with trans-BAY-850 or a vehicle control for a specified time.

-

Identify a region of interest (ROI) within the nucleus where the GFP-ATAD2 signal is localized on the chromatin.

-

Acquire a series of pre-bleach images of the ROI.

-

Use a high-intensity laser to photobleach the GFP signal within the ROI.

-

Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the ROI as unbleached GFP-ATAD2 molecules move into the bleached area.

-

Quantify the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.

-

The rate of fluorescence recovery and the mobile fraction of the protein are calculated to determine the effect of trans-BAY-850 on the dynamics of ATAD2 binding to chromatin.

Synthesis

A detailed, step-by-step synthesis protocol for trans-BAY-850 is not publicly available in the reviewed literature. However, the general synthetic strategy involves the construction of a central furanyl benzoic acid core, followed by a reductive amination to a chiral benzyl amine and an amide coupling to a benzyl alanine portion.[6]

Conclusion

trans-BAY-850 is a valuable and highly characterized chemical probe for the ATAD2 bromodomain. Its high potency, exceptional selectivity, and unique mechanism of action make it an indispensable tool for researchers investigating the biological roles of ATAD2 in health and disease. The detailed experimental protocols provided in this guide will enable scientists to effectively utilize and further characterize this important research compound. The continued study of trans-BAY-850 and the development of related molecules hold significant promise for the advancement of novel epigenetic therapies for cancer and other diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges | MDPI [mdpi.com]

- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]

- 9. researchgate.net [researchgate.net]

- 10. Mapping the Binding Site of an Aptamer on ATP Using MicroScale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bio-rad.com [bio-rad.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]

trans-BAY-850: A Potent and Selective Chemical Probe for the ATAD2 Bromodomain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-BAY-850, also known simply as BAY-850, has emerged as a critical tool for researchers investigating the biological functions and therapeutic potential of the ATPase family AAA domain-containing protein 2 (ATAD2). ATAD2 is an epigenetic reader protein that has been implicated in various cancers, making it a compelling target for drug discovery. This technical guide provides a comprehensive overview of trans-BAY-850, including its discovery, mechanism of action, quantitative data, detailed experimental protocols for key assays, and its effects on relevant signaling pathways.

Discovery and Chemical Properties:

BAY-850 was identified through a DNA-encoded library screen as a potent and isoform-selective inhibitor of the ATAD2 bromodomain.[1][2] It possesses a novel chemical structure and a unique mode of action that distinguishes it from classical bromodomain inhibitors.[1][3]

| Property | Value |

| Chemical Name | N-[(1R)-2-[(3R,4R)-3-amino-4-cyanophenyl]-1-methylethyl]-2-chloro-5-methoxy-4-[(2S)-2-[[(4-methylphenyl)methyl]amino]propoxy]benzamide |

| CAS Number | 2099142-76-2 |

| Molecular Formula | C38H44ClN5O3 |

| Molecular Weight | 654.2 g/mol |

A closely related analog, BAY-460, serves as a valuable negative control for experiments due to its significantly reduced potency against ATAD2.[4]

Mechanism of Action

Unlike conventional inhibitors that competitively block the acetyl-lysine binding pocket of bromodomains, BAY-850 exhibits an unprecedented mechanism of action. It induces the dimerization of the ATAD2 bromodomain.[1][3][5] This induced dimerization prevents the interaction of ATAD2 with acetylated histones, thereby displacing it from chromatin.[1][3] Native mass spectrometry has confirmed that one molecule of BAY-850 binds to an ATAD2 dimer.[3]

dot

Caption: Mechanism of BAY-850 inducing ATAD2 dimerization and inhibiting histone binding.

Quantitative Data

The potency and selectivity of trans-BAY-850 have been characterized across various biochemical and cellular assays.

| Assay | Parameter | BAY-850 | BAY-460 (Negative Control) |

| TR-FRET (mono-acetylated H4 peptide) | IC50 | 166 nM[1][2] | >10 µM |

| TR-FRET (tetra-acetylated H4 peptide) | IC50 | 22 nM[1][2] | - |

| AlphaScreen (tetra-acetylated H4 peptide) | IC50 | 157 nM[1][2] | Inactive |

| BROMOscan | Kd | 115 nM[1][2] | No activity at 10 µM[4] |

| Microscale Thermophoresis (MST) | Kd | 84.9 nM[4] | - |

| Cellular FRAP (MCF7 cells) | Effective Concentration | 1 µM[1][3] | No effect at 1 µM[3] |

BAY-850 demonstrates exceptional selectivity for the ATAD2 bromodomain, showing no significant activity against a broad panel of other bromodomains when tested at a concentration of 10 µM in the BROMOscan assay.[4]

Experimental Protocols

Detailed methodologies for the key assays used to characterize trans-BAY-850 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of a compound to displace a biotinylated acetylated histone peptide from the ATAD2 bromodomain.

Materials:

-

GST-tagged ATAD2 bromodomain protein

-

Biotinylated histone H4 peptide (mono- or tetra-acetylated)

-

Terbium (Tb)-labeled anti-GST antibody (donor)

-

Streptavidin-conjugated dye (e.g., d2) (acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of trans-BAY-850 in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 4 µL of a mixture containing GST-ATAD2 and the biotinylated histone peptide to each well. Final concentrations are typically in the low nanomolar range and should be optimized for the specific protein and peptide batch.

-

Add 4 µL of a mixture containing the Tb-anti-GST antibody and streptavidin-d2 to each well.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.

dot

References

- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

Therapeutic Potential of Targeting ATAD2 with trans-BAY-850: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a compelling oncology target due to its significant role in cancer progression and its association with poor patient outcomes across numerous malignancies.[1][2] ATAD2 functions as an epigenetic regulator and transcriptional co-regulator, participating in critical cellular processes such as chromatin remodeling, DNA replication, and gene transcription.[3][4] Its overexpression is linked to the activation of multiple oncogenic signaling pathways.[5][6] This technical guide provides an in-depth overview of the therapeutic potential of targeting ATAD2 with trans-BAY-850, a potent and selective chemical probe. We present a summary of its biochemical and cellular activity, detail relevant experimental methodologies, and visualize the complex signaling networks involving ATAD2.

Introduction to ATAD2 as a Cancer Target

ATAD2 is a unique protein that contains both an AAA+ ATPase domain and a bromodomain, enabling it to act as an epigenetic reader that recognizes acetylated histone lysines.[1][7] This function is crucial for its role as a coactivator for several key oncogenic transcription factors, including c-Myc, E2F, and the androgen and estrogen receptors.[1][3] The overexpression of ATAD2 has been documented in a wide array of human cancers, such as breast, lung, ovarian, and prostate cancer, where it is often correlated with more aggressive disease and diminished patient survival.[2][8]

ATAD2's involvement in multiple cancer-associated signaling pathways underscores its significance as a therapeutic target. These pathways include:

-

Rb/E2F-c-Myc Pathway: ATAD2 is a direct target of the pRB/E2F pathway and collaborates with MYC to activate transcription of genes involved in cell proliferation.[1][4]

-

PI3K/AKT/mTOR Pathway: In ovarian cancer, ATAD2 expression can promote tumor progression through the PI3K/AKT pathway.[3][9]

-

MAPK Pathway: ATAD2 has been shown to activate the MAPK pathway to promote the proliferation of ovarian cancer cells.[3]

-

Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway, which contributes to tumor development, can be influenced by ATAD2.[3][5]

-

Steroid Hormone Signaling: ATAD2 acts as a coactivator for the estrogen receptor (ERα) and androgen receptor (AR), promoting the proliferation of hormone-dependent cancers.[1][3]

Given its central role in these oncogenic processes, the development of small-molecule inhibitors targeting ATAD2 holds significant therapeutic promise.[8]

trans-BAY-850: A Selective ATAD2 Bromodomain Inhibitor

trans-BAY-850 is a potent and isoform-selective chemical probe for the ATAD2 bromodomain.[10][11] It was discovered through a DNA-encoded library screen and represents a novel chemical class of ATAD2 inhibitors.[10][12]

Biochemical and Cellular Activity of trans-BAY-850

The inhibitory activity of trans-BAY-850 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Ligand/Peptide | Parameter | Value | Reference |

| TR-FRET | Mono-acetylated H4 Peptide | IC₅₀ | 166 nM | [10][13] |

| TR-FRET | Tetra-acetylated H4 Peptide | IC₅₀ | 22 nM | [10] |

| AlphaScreen | Tetra-acetylated H4 Peptide | IC₅₀ | 157 nM | [10][13] |

| BROMOscan | Tetra-acetylated H4 Peptide | Kd | 115 nM | [10][13] |

| Microscale Thermophoresis (MST) | - | Kd | 85 nM | [12] |

Table 1: Biochemical Activity of trans-BAY-850 against ATAD2

| Cell Line | Assay Type | Parameter | Value | Reference |

| MCF7 | FRAP | Concentration | 1 µM (maximal on-target activity) | [12][14] |

| PA-1 | MTT Assay | IC₅₀ | Dose-dependent inhibition of viability | [15] |

| SK-OV3 | MTT Assay | IC₅₀ | Dose-dependent inhibition of viability | [15] |

Table 2: Cellular Activity of trans-BAY-850

Unique Mode of Action

Interestingly, trans-BAY-850 exhibits an unusual mode of action. Instead of being a canonical bromodomain inhibitor, it specifically induces the dimerization of the ATAD2 bromodomain.[10] This dimerization prevents the interaction of ATAD2 with acetylated histones in vitro and with chromatin in cells.[10] This distinct mechanism contributes to its high isoform selectivity.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of trans-BAY-850.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of a compound to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide.

Materials:

-

GST-tagged ATAD2 bromodomain

-

Biotinylated histone H4 peptide (mono- or tetra-acetylated)

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

trans-BAY-850 and control compounds

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of trans-BAY-850 and control compounds in assay buffer.

-

In a 384-well plate, add the compound dilutions.

-

Add a pre-mixed solution of GST-ATAD2 bromodomain and the biotinylated histone H4 peptide to each well.

-

Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for binding.

-

Add a pre-mixed solution of the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore.

-

Incubate at room temperature for a specified period (e.g., 60 minutes) in the dark.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).

-

Calculate the ratio of the acceptor signal to the donor signal.

-

Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the mobility of fluorescently labeled proteins within a living cell, providing an indication of chromatin engagement.

Materials:

-

MCF7 cells (or other suitable cell line)

-

Expression vector for GFP-tagged full-length ATAD2

-

Transfection reagent

-

Confocal laser scanning microscope with a high-power laser for photobleaching

-

trans-BAY-850 and control compounds

-

Cell culture medium

Procedure:

-

Seed MCF7 cells on glass-bottom dishes.

-

Transfect the cells with the GFP-ATAD2 expression vector.

-

Allow cells to express the fusion protein for 24-48 hours.

-

Treat the cells with 1 µM trans-BAY-850 or a control compound for a specified duration.[12]

-

Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

-

Acquire pre-bleach images of a selected cell nucleus.

-

Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

-

Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.

-

Measure the fluorescence intensity in the ROI over time.

-

Normalize the recovery data and fit it to a suitable model to calculate the half-maximal recovery time (t₁/₂) and the mobile fraction of the protein. A decreased t₁/₂ indicates displacement from chromatin.[12]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Ovarian cancer cell lines (e.g., PA-1, SK-OV3)

-

Complete cell culture medium

-

trans-BAY-850

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of trans-BAY-850 for a specified period (e.g., 3 days).[15]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.[15]

Signaling Pathways and Experimental Workflow

Visualizing complex biological pathways and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.

Caption: ATAD2 is modulated by and participates in multiple oncogenic signaling pathways.

Caption: Experimental workflow for the evaluation of trans-BAY-850.

Therapeutic Implications and Future Directions

The potent and selective inhibition of ATAD2 by trans-BAY-850 provides a valuable tool to probe the biological functions of this epigenetic regulator. Preclinical studies have demonstrated that both genetic knockdown and pharmacological inhibition of ATAD2 can suppress ovarian cancer growth and metastasis in vitro and in vivo.[15] Transcriptomic profiling of cancer cells treated with trans-BAY-850 revealed that ATAD2 inhibition predominantly alters the expression of genes involved in centromere regulation, leading to cell-cycle arrest and apoptosis.[15]

Despite these promising preclinical findings, some studies have noted a disconnect between the biochemical potency of ATAD2 inhibitors, including trans-BAY-850, and their antiproliferative effects in certain cancer cell lines.[9][10] This suggests that the therapeutic efficacy of targeting the ATAD2 bromodomain may be context-dependent and that further research is needed to identify patient populations most likely to benefit from this therapeutic strategy.

Future research should focus on:

-

Elucidating the full spectrum of ATAD2's functions beyond its bromodomain.

-

Identifying predictive biomarkers to guide the clinical development of ATAD2 inhibitors.

-

Exploring combination therapies, for instance, with inhibitors of downstream targets like CENPE, to enhance therapeutic efficacy.[15]

-

Developing next-generation ATAD2 inhibitors, potentially including proteolysis-targeting chimeras (PROTACs), to achieve a more profound and sustained inhibition of ATAD2 function.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging oncogene ATAD2: Signaling cascades and therapeutic initiatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BAY-850 | Structural Genomics Consortium [thesgc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. bayer.com [bayer.com]

- 15. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of trans-BAY-850 on Gene Transcription: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of trans-BAY-850, a potent and isoform-selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of trans-BAY-850 and its subsequent effects on gene transcription, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dimerization and Displacement

trans-BAY-850 functions as an inhibitor of the ATAD2 bromodomain through a novel mechanism of action. Instead of direct competitive inhibition at the acetyl-lysine binding pocket, trans-BAY-850 induces the dimerization of the ATAD2 bromodomain.[1] This induced dimerization sterically hinders the interaction of the bromodomain with acetylated histones, effectively preventing the tethering of ATAD2 to chromatin.[1] This displacement of ATAD2 from chromatin has been demonstrated in cellular assays, confirming the cell permeability and on-target activity of trans-BAY-850.[1]

ATAD2 is recognized as a transcriptional co-activator, often found in complex with oncogenic transcription factors such as MYC, E2F, androgen receptor (AR), and estrogen receptor alpha (ERα).[1] By preventing ATAD2 from binding to chromatin, trans-BAY-850 is hypothesized to disrupt the transcriptional programs driven by these key oncogenes.

dot

Quantitative Analysis of Gene Expression

A key finding from studies involving trans-BAY-850 is that inhibition of the ATAD2 bromodomain does not lead to widespread changes in the expression of previously identified ATAD2 target genes. This suggests a more nuanced role for the ATAD2 bromodomain in gene regulation than previously anticipated.

In a study utilizing MCF7 breast cancer cells, treatment with trans-BAY-850 did not significantly alter the mRNA levels of several known ATAD2 target genes, including MYC, CCND1, and E2F1.

| Gene | Cell Line | Treatment | Fold Change vs. DMSO |

| MYC | MCF7 | 1 µM trans-BAY-850 | No significant change |

| CCND1 | MCF7 | 1 µM trans-BAY-850 | No significant change |

| E2F1 | MCF7 | 1 µM trans-BAY-850 | No significant change |

However, in a separate study on ovarian cancer cell lines, transcriptome-wide mRNA expression profiling revealed that treatment with trans-BAY-850 predominantly altered the expression of genes involved in centromere regulation, with a notable downstream effect on cell-cycle arrest and apoptosis. This suggests that the transcriptional consequences of ATAD2 bromodomain inhibition may be highly context-dependent, varying with cell type and the underlying oncogenic drivers.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general framework for assessing the occupancy of ATAD2 on chromatin in response to trans-BAY-850 treatment.

1. Cell Culture and Crosslinking:

-

Culture cells (e.g., MCF7) to 80-90% confluency.

-

Treat cells with either DMSO (vehicle) or trans-BAY-850 at the desired concentration (e.g., 1 µM) for the specified duration.

-

Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Scrape cells, wash with ice-cold PBS, and pellet by centrifugation.

2. Chromatin Preparation:

-

Resuspend the cell pellet in cell lysis buffer containing protease inhibitors.

-

Isolate nuclei by dounce homogenization or centrifugation.

-

Resuspend the nuclear pellet in nuclear lysis buffer.

-

Shear chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-ATAD2 antibody or an IgG control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads using an elution buffer.

-

Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

dot

Fluorescence Recovery After Photobleaching (FRAP)

This protocol is used to assess the mobility of a fluorescently tagged protein, in this case, to demonstrate the displacement of ATAD2 from chromatin by trans-BAY-850.

1. Cell Preparation and Transfection:

-

Plate cells (e.g., MCF7) on glass-bottom dishes suitable for live-cell imaging.

-

Transfect cells with a vector expressing a fluorescently tagged ATAD2 (e.g., GFP-ATAD2).

-

Allow cells to express the fusion protein for 24-48 hours.

2. Live-Cell Imaging Setup:

-

Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Identify a cell expressing a moderate level of the fluorescently tagged ATAD2.

3. FRAP Experiment:

-

Acquire a series of pre-bleach images of the selected nuclear region.

-

Treat the cells with trans-BAY-850 or DMSO.

-

Select a region of interest (ROI) within the nucleus.

-

Photobleach the ROI using a high-intensity laser beam to quench the fluorescence.

-

Immediately begin acquiring a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached GFP-ATAD2 molecules move into the ROI.

4. Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and a background region over time.

-

Normalize the fluorescence intensity in the ROI to correct for photobleaching during image acquisition.

-

Plot the normalized fluorescence intensity versus time to generate a recovery curve.

-

Calculate the mobile fraction and the half-time of recovery (t½) to quantify the protein's mobility. A faster t½ for trans-BAY-850-treated cells compared to DMSO-treated cells indicates displacement of ATAD2 from a less mobile, chromatin-bound state.

dot

Conclusion

trans-BAY-850 is a valuable chemical probe for elucidating the cellular functions of the ATAD2 bromodomain. Its unique mechanism of inducing protein dimerization offers a distinct approach to inhibiting bromodomain-histone interactions. The observation that trans-BAY-850 does not universally repress the transcription of known ATAD2 target genes suggests that the role of the ATAD2 bromodomain in transcriptional regulation is complex and likely dependent on the specific cellular and genomic context. Further studies utilizing trans-BAY-850 are warranted to fully dissect the intricate functions of ATAD2 in both normal physiology and disease states.

References

An In-depth Technical Guide on the Isoform Selectivity of trans-BAY-850 for ATAD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform selectivity of the chemical probe trans-BAY-850 for the ATAD2 bromodomain. It includes a detailed summary of its binding affinity, a description of the experimental protocols used for its characterization, and visualizations of its mechanism of action and the key experimental workflows.

Introduction to trans-BAY-850 and ATAD2

ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is an epigenetic reader protein that has been identified as a promising target in oncology due to its role as a cofactor for several oncogenic transcription factors, including c-Myc and ERα.[1][2] The bromodomain of ATAD2 is crucial for its function, as it recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the protein to chromatin.[3][4] ATAD2 has a closely related paralog, ATAD2B, with which it shares a high degree of sequence similarity, making the development of isoform-selective inhibitors challenging.[5][6]